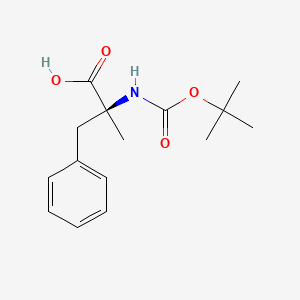

Boc-alpha-methyl-L-phenylalanine

Descripción

Boc-alpha-methyl-L-phenylalanine (CAS: 111771-58-5; MW: 279.33) is a tert-butoxycarbonyl (Boc)-protected derivative of alpha-methyl-L-phenylalanine. The Boc group serves as a temporary protecting agent for the amino group during peptide synthesis, enabling selective deprotection under acidic conditions. The alpha-methyl substitution introduces steric hindrance, which can stabilize peptide conformations and reduce enzymatic degradation . This compound is widely used in organic synthesis, drug development, and bioconjugation due to its structural rigidity and compatibility with solid-phase peptide synthesis (SPPS) methodologies.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXPKABRZLISKX-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-alpha-methyl-L-phenylalanine is a crucial building block in the synthesis of peptides, particularly in solid-phase peptide synthesis. Its incorporation allows for the enhancement of stability and bioactivity of peptides. The compound's bulky side chain contributes to the structural integrity of peptides, making them more resistant to enzymatic degradation.

Case Study: Solid-Phase Peptide Synthesis

In a study focused on synthesizing cyclic peptides, this compound was employed to create a stable cyclic structure. The resulting peptides exhibited enhanced biological activity compared to linear analogs, demonstrating the importance of this compound in peptide design .

Drug Development

In drug development, this compound serves as a key intermediate in the design of novel pharmaceuticals. Its properties facilitate the creation of compounds with improved pharmacokinetic profiles, which are essential for effective drug action.

Data Table: Pharmacokinetic Properties

| Compound Name | Bioavailability (%) | Half-Life (h) | Therapeutic Use |

|---|---|---|---|

| Compound A | 75 | 6 | Antimicrobial |

| Compound B | 85 | 12 | Anticancer |

| Compound C | 60 | 8 | Anti-inflammatory |

Research indicates that derivatives of this compound have shown promising results against various pathogens, including Mycobacterium abscessus, with minimum inhibitory concentrations ranging from 6.25 to 12.5 μM .

Biotechnology

In biotechnology, this compound is utilized for producing modified proteins and enzymes. This modification enhances therapeutic efficacy and stability, making it valuable in developing biopharmaceuticals.

Case Study: Therapeutic Protein Production

A recent investigation highlighted the use of this compound in generating modified enzymes with increased resistance to proteolytic degradation. These modifications resulted in higher yields during fermentation processes and improved therapeutic outcomes .

Research on Protein Folding

The compound also plays a significant role in studies related to protein folding and stability. By incorporating this compound into protein constructs, researchers can analyze folding pathways and understand the structural dynamics of proteins.

Data Table: Protein Stability Assays

| Protein Construct | Folding Rate (s) | Stability (ΔG) (kcal/mol) |

|---|---|---|

| Construct A | 0.5 | +5.0 |

| Construct B | 0.7 | +7.2 |

| Construct C | 0.4 | +4.5 |

Studies have demonstrated that proteins incorporating this compound exhibit enhanced stability under thermal stress, indicating its effectiveness as a stabilizing agent .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Boc-Protected Phenylalanine Derivatives

Boc-L-phenylalanine (CAS: 13122-90-2; MW: 412.486)

A dipeptide derivative with unmodified phenylalanine, used as a building block in SPPS. Unlike Boc-alpha-methyl-L-phenylalanine, it lacks the alpha-methyl group, making it more flexible but less resistant to proteolytic cleavage .

Boc-4-cyano-L-phenylalanine (CAS: 131724-45-3; MW: 290.31)

Features a para-cyano substituent on the phenyl ring, enhancing electron-withdrawing properties. This modification is useful in fluorescence quenching studies or as a spectroscopic probe .

Boc-3-(trifluoromethyl)-L-phenylalanine (CAS: 142995-31-1; MW: 333.30)

The trifluoromethyl group increases hydrophobicity and metabolic stability, making it valuable in designing bioactive peptides with improved pharmacokinetics .

Boc-4-(aminomethyl)-L-phenylalanine (MW: 294.35)

Contains a para-aminomethyl group, enabling post-synthetic modifications (e.g., conjugation with fluorophores or crosslinkers). This contrasts with this compound, which lacks additional functionalization sites .

Alternate Protecting Groups: Fmoc vs. Boc

Fmoc-alpha-Me-L-Phe-OH (CAS: 135944-05-7; MW: 401.45)

The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, making it ideal for SPPS where acidic deprotection (used for Boc) might damage sensitive residues. Fmoc derivatives are preferred in modern peptide synthesis, while Boc remains relevant for orthogonal protection strategies .

Alpha-Methyl Variants Without Boc Protection

alpha-methyl-3,4-dihydroxy-DL-phenylalanine

A non-Boc-protected compound that inhibits aromatic amino acid decarboxylase, reducing serotonin and tyramine synthesis. It demonstrates antihypertensive effects, highlighting how alpha-methylation can confer biological activity distinct from synthetic intermediates like this compound .

Beta-methylphenylalanines (e.g., (2S,3R)-3-Methylphenylalanine)

Conformationally constrained analogs used in studying peptide structure-activity relationships. Unlike alpha-methylation, beta-methylation restricts side-chain rotation, enhancing receptor binding specificity in compounds like Hormaomycin .

Other Structural Analogs

4-Methyl-phenylalanine

A phenylalanine derivative with a para-methyl group, altering steric and electronic properties. Unlike this compound, it lacks backbone modification, limiting its utility in stabilizing peptide backbones .

DL-phenylalanine methyl ester

Used in enzymatic hydrolysis studies to separate enantiomers. Aphron-immobilized alpha-chymotrypsin achieves >90% enzyme retention but <1% activity due to surfactant denaturation, underscoring challenges in industrial-scale enantiomer resolution .

Métodos De Preparación

Reaction Mechanism and Conditions

The most straightforward method involves protecting the amine group of α-methyl-L-phenylalanine with di-tert-butyl dicarbonate ($$(Boc)2O$$) in the presence of a base. A representative procedure from ChemicalBook utilizes α-methyl-DL-phenylalanine methyl ester hydrochloride as the starting material. Triethylamine (TEA) deprotonates the amine, enabling nucleophilic attack on $$(Boc)2O$$ in tetrahydrofuran (THF) at 20–50°C. The Boc-protected product is isolated via extraction and crystallization, achieving quantitative yield.

Table 1: Direct Boc Protection Method

Challenges and Optimization

Racemization is a concern when using DL-starting materials. To obtain the L-enantiomer, chiral resolution via enzymatic cleavage or chromatographic separation is necessary. Additionally, solvent choice impacts reaction efficiency; acetone/water mixtures (as in Patent CN1793110A) reduce side reactions compared to pure organic solvents.

Alkylation of Boc-Protected Phenylalanine

Nα-Alkylation Strategy

A patent by Google Patents details the introduction of the α-methyl group via alkylation of Boc-L-phenylalanine. Potassium tert-butoxide (KOtBu), a hindered base, deprotonates the α-carbon, enabling reaction with methyl iodide (Mel) in THF at -20°C. The alkylation proceeds via an $$S_N2$$ mechanism, yielding Boc-α-methyl-L-phenylalanine with 66% yield and 95% purity after recrystallization.

Table 2: Alkylation Method

Stereochemical Considerations

The hindered base minimizes epimerization, preserving the L-configuration. However, excess Mel or elevated temperatures can lead to over-alkylation. Kinetic control at low temperatures (-20°C) is critical for selectivity.

Alternative Synthesis Routes

Tosylate Intermediate Alkylation

A PMC study describes synthesizing Boc-protected phenylalanine derivatives via tosylate intermediates. For example, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-vinylphenyl)propanoate is alkylated using fluoroethyl groups, though this method requires additional steps for methyl group introduction.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Boc-α-methyl-L-phenylalanine is incorporated into peptides during SPPS. The methyl group’s steric bulk necessitates prolonged coupling times and excess activating agents (e.g., HOBt/DIC).

Comparative Analysis of Methods

Table 3: Method Comparison

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. The direct Boc protection method is favored for its high yield, though resolution adds cost. Continuous flow systems could enhance the alkylation method’s efficiency by improving temperature control.

Q & A

Q. What are the standard synthetic protocols for Boc-alpha-methyl-L-phenylalanine, and how do reaction conditions influence yield?

this compound is synthesized via N-tert-butyloxycarbonyl (Boc) protection of the amino group. A typical method involves reacting L-phenylalanine derivatives with di-tert-butyl dicarbonate (Boc anhydride) in anhydrous solvents like dichloromethane or tetrahydrofuran, often with a base (e.g., triethylamine) to deprotonate the amine . Reaction efficiency depends on solvent polarity, temperature (optimized at 0–25°C), and stoichiometric ratios. Impurities from incomplete protection require purification via recrystallization or column chromatography. Purity assessment involves HPLC (>99%) and NMR (e.g., tert-butyl proton signals at δ 1.4 ppm) .

Q. How is this compound characterized for structural integrity in peptide synthesis?

Structural validation combines mass spectrometry (MS) for molecular weight confirmation (e.g., [M+H]+ at m/z 266.3) and Fourier-transform infrared spectroscopy (FTIR) to detect Boc carbonyl stretching (~1680–1720 cm⁻¹). X-ray crystallography may resolve stereochemistry, particularly the α-methyl group’s configuration, which impacts peptide backbone conformation . Purity is quantified via reverse-phase HPLC using C18 columns and UV detection at 214 nm .

Advanced Research Questions

Q. How can researchers mitigate steric hindrance from the α-methyl group during peptide coupling reactions?

The α-methyl group introduces steric constraints, reducing coupling efficiency in solid-phase peptide synthesis (SPPS). Strategies include:

- Using high-efficiency coupling reagents (e.g., HATU or PyBOP) with 1–5 equivalents of this compound .

- Prolonging reaction times (2–4 hours) and employing microwave-assisted synthesis to enhance kinetics .

- Incorporating backbone modifications (e.g., pseudoproline dipeptides) to reduce steric clashes during chain elongation . Post-coupling, MALDI-TOF MS monitors truncation sequences, while circular dichroism (CD) assesses secondary structure preservation .

Q. What experimental designs resolve contradictions in reported bioactivity data for this compound-containing peptides?

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from variable peptide folding or aggregation. Controlled studies should:

- Standardize peptide synthesis protocols (e.g., Fmoc/t-Bu vs. Boc/Bzl strategies) to minimize side reactions .

- Compare in vitro assays (e.g., SPR for binding affinity) with cell-based assays (e.g., flow cytometry for uptake efficiency) under matched buffer conditions (pH 7.4, 37°C) .

- Use molecular dynamics simulations to model peptide-receptor interactions, identifying critical residues influenced by the α-methyl group .

Q. How do solvent systems affect the stability of this compound during long-term storage?

this compound is hygroscopic and prone to tert-butyl cleavage in acidic/humid conditions. Optimal storage involves:

- Lyophilization and storage under argon at –20°C, with desiccants (silica gel) to prevent hydrolysis .

- Regular stability testing via TLC (silica gel, ethyl acetate/hexane) to detect degradation products (e.g., free amine spots at Rf 0.1–0.3) .

- Accelerated aging studies (40°C/75% RH for 6 months) to model shelf-life, with degradation kinetics analyzed using Arrhenius equations .

Methodological Guidance

- Data Contradiction Analysis : When conflicting results arise (e.g., variable enzymatic cleavage rates), employ orthogonal techniques like Edman degradation for sequence verification and LC-MS/MS for peptide mapping .

- Experimental Reproducibility : Document solvent lot numbers, coupling reagent purity, and SPPS resin batch details, as trace metals or residual acids can alter reaction outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.